molecular formula C12H19NO2 B3169105 3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine CAS No. 93467-65-3

3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine

Cat. No.: B3169105
CAS No.: 93467-65-3
M. Wt: 209.28 g/mol
InChI Key: UKBLOGXWMZKKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned seems to be a derivative of the stilbazolium class . Stilbazolium derivatives are organic compounds that have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are characterized by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Molecular Structure Analysis

The molecular structure of stilbazolium derivatives is usually analyzed using Single crystal X-ray diffraction and spectroscopic analysis . For example, 2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide (DMPI), a new organic stilbazolium derivative, was found to crystallize in triclinic structure with the centrosymmetric space group Pī .


Physical and Chemical Properties Analysis

Stilbazolium derivatives are known for their wide transparency range, suitable for opto-electronic and nonlinear optical applications . For instance, DMPI has a wide transparency range from 481 to 800 nm .

Scientific Research Applications

Pharmacological Activity and Toxicology

Research on analogs of mescaline, which shares structural similarities with "3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine," indicates a variety of effects on laboratory animals. Modifications in the chemical structure of mescaline analogs, including alterations in methoxy group positions and side chain substitutions, have been shown to significantly affect pharmacological activity and toxicity. The study by Hardman, Haavik, and Seevers (1973) demonstrated that these structural modifications could either decrease or increase potency, highlighting the importance of chemical structure in determining the biological activity of these compounds (Hardman, Haavik, & Seevers, 1973).

Environmental and Synthetic Applications

In a broader context, derivatives of dimethoxyphenyl compounds have been explored for their potential in various applications beyond pharmacology. For instance, research on xylan derivatives by Petzold-Welcke et al. (2014) delved into chemical modifications leading to new biopolymer ethers and esters. These derivatives demonstrate specific properties valuable in drug delivery and as antimicrobial agents, highlighting the utility of such chemical structures in developing new materials with targeted functionalities (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Future Directions

The future directions in the research of stilbazolium derivatives involve the development of derivatives with enhanced therapeutic potency and selectivity as well as luminous materials . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(13)4-5-10-6-7-11(14-2)8-12(10)15-3/h6-9H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBLOGXWMZKKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=C(C=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine
Reactant of Route 2
Reactant of Route 2
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine
Reactant of Route 3
Reactant of Route 3
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine
Reactant of Route 4
Reactant of Route 4
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine
Reactant of Route 5
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine
Reactant of Route 6
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.